molecular formula C6H4N4 B13093195 Pyrimido[4,5-D]pyrimidine CAS No. 254-64-8

Pyrimido[4,5-D]pyrimidine

Cat. No.: B13093195
CAS No.: 254-64-8
M. Wt: 132.12 g/mol
InChI Key: QGDYVSSVBYMOJN-UHFFFAOYSA-N
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Description

Pyrimido[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines and its potential applications in medicinal chemistry. This bicyclic compound consists of fused pyrimidine rings, making it an isomer of pteridines, which are integral components of nucleic and folic acids. The unique structure of this compound allows it to exhibit a variety of biological activities, including antiproliferative, antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Two primary synthetic routes are commonly employed to prepare pyrimido[4,5-D]pyrimidine derivatives:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the above synthetic routes suggests their potential adaptation for large-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Pyrimido[4,5-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives using oxidizing agents.

    Reduction: Formation of reduced derivatives using reducing agents.

    Substitution: Introduction of different substituents at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3).

Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s biological activity and chemical stability .

Scientific Research Applications

Pyrimido[4,5-D]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pyrimido[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pyrimido[4,5-D]pyrimidine is compared with other similar compounds, such as pyrimido[5,4-D]pyrimidine and purines:

    Pyrimido[5,4-D]pyrimidine: Another isomer with similar biological activities but different structural properties.

    Purines: Naturally occurring compounds with a similar bicyclic structure, essential for DNA and RNA synthesis.

Uniqueness: this compound’s unique structural features and diverse biological activities make it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

254-64-8

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrimido[4,5-d]pyrimidine

InChI

InChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H

InChI Key

QGDYVSSVBYMOJN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=NC=N1

Origin of Product

United States

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